molecular formula C10H12N4O4 B1212329 Cyclobuta-dithymidine CAS No. 28806-14-6

Cyclobuta-dithymidine

Cat. No. B1212329
CAS RN: 28806-14-6
M. Wt: 252.23 g/mol
InChI Key: AFBXRHFIVUFPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobuta-dithymidine is a synthetic compound that has been the subject of scientific research for several years now. It is a DNA photo-crosslinker that has the potential to be used in various applications, including DNA sequencing, gene therapy, and cancer treatment.

Scientific Research Applications

Photoproduct Induction and Persistence in Human Skin

A study examined cyclobuta-dithymidine (TT) photoproduct induction and persistence in human skin exposed to simulated solar UV radiation. Researchers found varying levels of TT photoproducts in individuals, demonstrating the skin's response to UV exposure and potential implications for skin cancer research (Bruze, Emmett, Creasey, & Strickland, 1989).

Protection by Constitutive Pigmentation

Another study focused on the role of constitutive epidermal pigmentation in protecting DNA from solar UV-induced damage. Heavily pigmented skin showed a reduced formation of cyclobuta-dithymidine photoproducts, highlighting the protective role of melanin against DNA damage from UV radiation (Strickland, Bruze, & Creasey, 1988).

Induction and Repair in Animal Models

The induction and repair of cyclobuta-dithymidine photoproducts were also studied in hamster skin. This study offers insights into the mechanisms of DNA repair following UV radiation exposure, which is crucial for understanding skin cancer development and prevention strategies (Strickland & Creasey, 1989).

Photoproducts in Urine After Sun Exposure

Research has demonstrated the presence of cyclobutane thymidine dimers in human urine following sun exposure. This finding is significant for non-invasive monitoring of UV-induced DNA damage, which can have implications for assessing skin cancer risk and the effectiveness of sun protection strategies (Le Curieux & Hemminki, 2001).

Sunscreen Efficacy in Preventing DNA Damage

A study investigated the effectiveness of sunscreen in preventing epidermal DNA damage. The research highlighted the need for proper sunscreen application to maximize protection against UV-induced cyclobutane pyrimidine dimer formation, a key factor in skin cancer development (Young et al., 2018).

Structural and Electronic Properties

Investigations into the structural and electronic properties of cyclobutane-containing compounds, like those found in cyclobuta-dithymidine, are essential for understanding their behavior in biological systems and potential applications in drug design and materials science (Izydorczyk et al., 2022).

properties

IUPAC Name

5-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H6N2O2/c2*1-3-2-6-5(9)7-4(3)8/h2*2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBXRHFIVUFPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)NC1=O.CC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobuta-dithymidine

CAS RN

28806-14-6
Record name Cyclobuta-dithymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028806146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobuta-dithymidine
Reactant of Route 2
Cyclobuta-dithymidine
Reactant of Route 3
Cyclobuta-dithymidine
Reactant of Route 4
Cyclobuta-dithymidine
Reactant of Route 5
Cyclobuta-dithymidine
Reactant of Route 6
Cyclobuta-dithymidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.